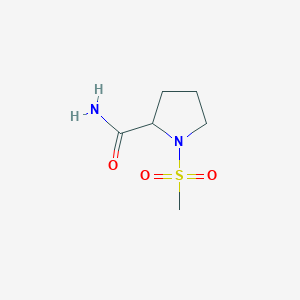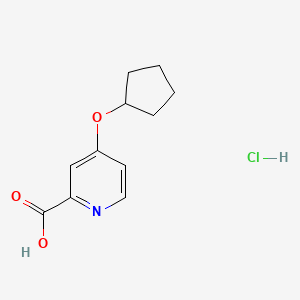
3-(Chloromethyl)isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)isothiazole is a type of isothiazolinone, a class of organic compounds that contain a five-membered heterocyclic ring . Isothiazolinones are known for their bacteriostatic and fungiostatic activity, making them useful in various industrial applications . They are often used in cosmetics and as chemical additives .
Synthesis Analysis
The synthesis of isothiazolinones, including 3-(Chloromethyl)isothiazole, is a topic of interest in many industrial sectors .Molecular Structure Analysis
Isothiazole is a five-membered heteroaromatic compound derived from thiophene, where the second position is occupied by a nitrogen atom . The electron-deficient sulfur of the N–S bond of these compounds can react with the nucleophilic groups of the cellular components .Chemical Reactions Analysis
In the intracellular media, the electron-deficient sulfur of the N–S bond of these compounds can react with the nucleophilic groups of the cellular components, such as the thiols from cysteines of proteins active sites blocking their enzymatic activity and ultimately causing cellular death .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Isothiazoles, including 3-(Chloromethyl)isothiazole, are widely utilized in medicinal chemistry . They exhibit a wide range of biological activities and can be used as effective new drugs and plant protection chemicals .
Synthesis of Biologically Active Substances
Chlorinated isothiazoles, such as 3-(Chloromethyl)isothiazole, are used in the synthesis of biologically active substances . They can act as synergists of bioactive substances, which can lower the doses of drugs used, especially in cancer chemotherapy .
Organic Synthesis
Isothiazoles are used in organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship . They can be used to create densely decorated isothiazoles bearing various sensitive functional groups .
Transition-Metal-Catalysis
Isothiazoles can be synthesized by transition-metal-catalysis . This method has been reported as one of the most versatile methods for the synthesis of isothiazoles .
Cross-Coupling Reactions
Isothiazoles can be used in metal-catalyzed cross-coupling reactions . These reactions are important in the synthesis of complex organic compounds .
Synthesis of Transition-Metal Complexes
Isothiazoles can be used in the synthesis of transition-metal complexes . These complexes can be used as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .
Wirkmechanismus
Target of Action
3-(Chloromethyl)isothiazole, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . It has been found to exhibit bacteriostatic and fungiostatic activity, making it effective against a broad spectrum of microorganisms . In addition, it has been reported to act as an antagonist of insect GABA receptors, indicating its potential use as an insecticide .
Mode of Action
The antimicrobial activity of 3-(Chloromethyl)isothiazole is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to the death of the microorganism.
Pharmacokinetics
It is known that isothiazolinones, in general, are used in cosmetic and industrial applications due to their bacteriostatic and fungiostatic activity . This suggests that they may have good bioavailability in these contexts.
Result of Action
The primary result of 3-(Chloromethyl)isothiazole’s action is the inhibition of life-sustaining enzymes, leading to the death of the targeted microorganisms . In the context of its use as an insecticide, it has been shown to exhibit good insecticidal activity against certain species .
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)isothiazole can be influenced by various environmental factors. For instance, isothiazolinones are known to pose ecotoxicological hazards, and their use is restricted by EU legislation . Furthermore, the stability and degradation of isothiazolinones in the environment are areas of ongoing research .
Safety and Hazards
Zukünftige Richtungen
The increasing prevalence and impact of isothiazolinones in consumer’s health have led to the development of analytical methods for the identification and determination of this type of biocides . The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLMWSPBFVMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246549-42-7 |
Source


|
| Record name | 3-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2892198.png)



![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)


![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
